3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one
Description
The compound 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one (hereafter referred to as Compound A) is a synthetic flavonoid derivative with a molecular formula of C₂₃H₂₅ClN₂O₃ and a molecular weight of 412.9 g/mol . Key features include:
- 4-Chlorophenyl group at position 3, contributing to hydrophobic interactions.
- 4-Ethylpiperazinylmethyl substituent at position 8, enhancing solubility via the basic piperazine nitrogen.
- 7-Hydroxy group, enabling hydrogen bonding and metal coordination.
- 2-Methyl group on the chromen-4-one core, influencing steric and electronic properties.
Physicochemical properties include a LogP of 3.8 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of 53 Ų, suggesting reasonable membrane permeability . These properties align with drug-likeness criteria, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-3-25-10-12-26(13-11-25)14-19-20(27)9-8-18-22(28)21(15(2)29-23(18)19)16-4-6-17(24)7-5-16/h4-9,27H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUKASPAEYYEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the chromen-4-one core with a 4-chlorophenyl group using a suitable chlorinating agent.
Attachment of the Ethylpiperazinylmethyl Group: The ethylpiperazinylmethyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate alkylating agent.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation of the chromen-4-one core using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydroxylation: Additional hydroxyl groups can be introduced through hydroxylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Piperazine, ethylamine.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromenone Core
Position of Methyl Group
- Compound B: 3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one (CAS 869340-86-3) Key Difference: Methyl group at position 4 (vs. 2 in Compound A) and chromen-2-one core (vs. chromen-4-one). Impact: The 2-one vs. Molecular weight is nearly identical (412.914 g/mol), but LogP and solubility may differ due to tautomeric effects .
Trifluoromethyl Substitution
- methyl in Compound A). Impact: The electron-withdrawing CF₃ group increases acidity of the 7-hydroxy group and enhances metabolic stability. Molecular formula C₂₃H₂₁ClF₃N₂O₃ results in higher molecular weight (~470 g/mol) and LogP (estimated >4.0) compared to Compound A .
Modifications to the Piperazine/Piperidine Moiety
Piperidine vs. Piperazine
- Compound D: 3-(4-Chlorophenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one (CAS 302575-40-2) Key Difference: Piperidine ring (non-aromatic, one nitrogen) replaces piperazine. Molecular weight 408.91 g/mol .
Ethyl vs. Methyl on Piperazine
- Compound E: 3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one Key Difference: Methyl group on piperazine (vs. ethyl in Compound A). This substitution is common in optimizing pharmacokinetics .
Aromatic and Heterocyclic Modifications
Benzothiazole Substitution
- Compound F : 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one (CAS 308297-79-2)
Methoxy vs. Hydroxy Group
- Compound G: 2-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-methoxy-3-methyl-4H-chromen-4-one (CAS 86073-60-1) Key Difference: Methoxy replaces 7-hydroxy group. Impact: Loss of hydrogen-bonding capacity reduces target affinity but improves metabolic stability against glucuronidation. TPSA decreases to ~40 Ų .
Research Findings and Implications
Drug Development Considerations
- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms improve solubility, critical for oral bioavailability.
- LogP Optimization : Compounds with LogP >4 risk toxicity but may excel in CNS targeting.
- 7-Hydroxy Group : Essential for metal chelation in enzyme inhibition but requires protection to prevent rapid metabolism.
Biological Activity
3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, featuring a chlorophenyl group and an ethylpiperazinyl moiety, suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name is 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one. Its molecular formula is , and it has a complex structure that allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
- Receptor Binding : It can bind to muscarinic acetylcholine receptors, particularly the M2 subtype, which is implicated in various physiological processes including inflammation and neurotransmission.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one. A notable study evaluated its effects on the TLR4/MAPK signaling pathway in an LPS-induced inflammatory model:
- In Vivo Studies : In C57BL/6 mice treated with LPS, administration of this compound significantly reduced levels of IL-6 and TNF-α, key markers of inflammation. The treatment also mitigated weight loss associated with LPS-induced inflammation .
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | Body Weight Change (%) |
|---|---|---|---|
| Control | 50 | 30 | 0 |
| LPS Only | 200 | 150 | -10 |
| Compound Admin | 80 | 40 | -2 |
Cytotoxicity Assessment
The cytotoxicity of the compound was evaluated using RAW264.7 macrophages. Results indicated that it exhibited low toxicity while effectively inhibiting NO production induced by LPS .
Case Studies
- Synthesis and Evaluation : A series of novel derivatives based on the chromenone scaffold were synthesized and evaluated for their anti-inflammatory activity. Among these, compounds similar to 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one showed promising results in reducing inflammation through modulation of the TLR4/MAPK pathway .
- Comparative Analysis : Comparative studies with other flavonoid derivatives demonstrated that this compound had superior NO inhibitory activity and lower cytotoxicity compared to several analogs .
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized?
The compound can be synthesized via a Mannich reaction , involving formaldehyde, dimethylamine, and a hydroxylated chromenone precursor in ethanol under reflux. Purification typically employs recrystallization or column chromatography using silica gel with gradient elution (e.g., chloroform/methanol). Purity optimization requires monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Q. What spectroscopic and crystallographic methods are critical for structural confirmation?
- 1H NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and hydroxyl protons (broad signals around δ 5–6 ppm).
- IR Spectroscopy : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) functionalities.
- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, focusing on torsion angles and hydrogen-bonding networks. Validate with R-factors (<5% for R1) .
Q. How can solubility and stability be assessed under experimental conditions?
Perform pH-dependent solubility tests in buffers (e.g., pH 4.6 sodium acetate/1-octanesulfonate) and polar aprotic solvents (DMSO, ethanol). Stability is evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use UV/vis spectroscopy to track chromenone degradation at λ ~270 nm .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating pharmacological activity?
- In vitro assays : Test cytotoxicity using MTT assays (e.g., IC50 against cancer cell lines like MCF-7 or HeLa).
- In vivo models : Administer doses (10–100 mg/kg) in rodent xenografts, monitoring tumor volume and biomarkers (e.g., caspase-3 for apoptosis).
- Dose-response curves : Use nonlinear regression to calculate EC50 values, ensuring triplicate replicates to minimize variability .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Replace the 4-ethylpiperazinyl group with other amines (e.g., morpholine, pyrrolidine) to assess receptor affinity.
- Modify the 7-hydroxy moiety via methylation or acetylation to evaluate metabolic stability.
- Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs, validating with mutagenesis studies .
Q. What computational strategies resolve contradictions in bioactivity data?
Apply receptor-response models to compare agonist/antagonist profiles across assays. Use consensus scoring in docking simulations to prioritize binding poses. Cross-validate with meta-analysis of datasets (e.g., PubChem BioAssay) to identify assay-specific biases .
Methodological Challenges
Q. How are crystallographic data discrepancies addressed during refinement?
For twinned crystals or weak diffraction, employ SHELXD for phase solution and SHELXE for density modification. Use TWINLAW to identify twin laws and RIGU restraints for flexible moieties (e.g., ethylpiperazinyl groups). Validate with CCDC deposition (e.g., Cambridge Structural Database) .
Q. What frameworks ensure rigor in interdisciplinary research (e.g., chemistry-biology integration)?
Adopt a hybrid model :
- Experimental design : Align synthetic protocols with bioassay timelines (e.g., parallel synthesis for SAR libraries).
- Data integration : Use principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity.
- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Reproducibility and Validation
Q. How can conflicting bioactivity results be reconciled across studies?
- Assay standardization : Use identical cell lines (ATCC-validated) and buffer conditions (pH, temperature).
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).
- Triangulation : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to confirm mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
